molecular formula C13H8BrFN2O B12292918 4-[(6-Bromo-2-pyridyl)oxymethyl]-3-fluorobenzonitrile CAS No. 2428643-63-2

4-[(6-Bromo-2-pyridyl)oxymethyl]-3-fluorobenzonitrile

Cat. No.: B12292918
CAS No.: 2428643-63-2
M. Wt: 307.12 g/mol
InChI Key: GEPGBRNJFZVYFN-UHFFFAOYSA-N
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Description

4-[(6-Bromo-2-pyridyl)oxymethyl]-3-fluorobenzonitrile is a chemical compound with the molecular formula C13H8BrFN2O and a molecular weight of 307.12 g/mol . This compound is characterized by the presence of a bromopyridyl group, a fluorobenzonitrile group, and an oxymethyl linkage. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(6-Bromo-2-pyridyl)oxymethyl]-3-fluorobenzonitrile typically involves the reaction of 6-bromo-2-pyridinecarboxaldehyde with 3-fluorobenzonitrile in the presence of a suitable base and solvent . The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

4-[(6-Bromo-2-pyridyl)oxymethyl]-3-fluorobenzonitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, amine derivatives, and substituted products with various functional groups .

Scientific Research Applications

4-[(6-Bromo-2-pyridyl)oxymethyl]-3-fluorobenzonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-[(6-Bromo-2-pyridyl)oxymethyl]-3-fluorobenzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-[(6-Bromo-2-pyridyl)oxymethyl]-3-fluorobenzonitrile include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of a bromopyridyl group, a fluorobenzonitrile group, and an oxymethyl linkage. This unique structure imparts specific chemical properties and reactivity, making it valuable for various research and industrial applications .

Properties

CAS No.

2428643-63-2

Molecular Formula

C13H8BrFN2O

Molecular Weight

307.12 g/mol

IUPAC Name

4-[(6-bromopyridin-2-yl)oxymethyl]-3-fluorobenzonitrile

InChI

InChI=1S/C13H8BrFN2O/c14-12-2-1-3-13(17-12)18-8-10-5-4-9(7-16)6-11(10)15/h1-6H,8H2

InChI Key

GEPGBRNJFZVYFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)Br)OCC2=C(C=C(C=C2)C#N)F

Origin of Product

United States

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